molecular formula C25H22FN3O2 B2959649 1-(4-fluorobenzyl)-N-mesityl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005295-31-7

1-(4-fluorobenzyl)-N-mesityl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2959649
M. Wt: 415.468
InChI Key: QKORTVLVPPPPCO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also has a fluorobenzyl group and a mesityl group attached, which are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure likely includes a naphthyridine ring system, a fluorobenzyl group, and a mesityl group. The exact 3D conformation would depend on the specific stereochemistry at each chiral center .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, stability, and reactivity could be predicted based on the functional groups present .

Scientific Research Applications

Synthesis and Antibacterial Activity

Naphthyridine derivatives have been synthesized for their potential antibacterial activities. For instance, derivatives with substituted cyclic amino groups showed significant antibacterial properties, with certain compounds exhibiting more activity than standard drugs like enoxacin. The studies provide insight into structure-activity relationships, aiding in the design of new antibacterial agents (Egawa et al., 1984).

Cytotoxic Activity Against Cancer Cells

Research has extended to naphthyridine carboxamides and their potential as anticancer agents. Certain derivatives, especially those with specific 2-substituents, have shown potent cytotoxicity against cancer cell lines such as murine leukemia and human colon tumors. These findings underscore the therapeutic potential of naphthyridine derivatives in oncology (Deady et al., 2005).

HIV-1 Integrase Inhibition

Some naphthyridine derivatives have been identified as potent inhibitors of HIV-1 integrase, an enzyme crucial for the viral replication of HIV. These compounds not only inhibit the enzyme's activity but also effectively suppress viral replication in cells, highlighting their potential as antiviral agents (Embrey et al., 2005).

Metabolism Studies

The metabolism of synthetic cannabinoids, including those structurally related to naphthyridine derivatives, has been investigated to identify potential biomarkers for drug consumption monitoring. These studies are crucial for understanding the pharmacokinetics and toxicological profiles of such compounds (Li et al., 2018).

Antibacterial Agents Development

Further studies have focused on developing naphthyridine derivatives as antibacterial agents, with specific compounds showing broad and potent in vitro activity and promising in vivo efficacy. These findings are vital for the development of new antibiotics to combat resistant bacterial strains (Matsumoto et al., 1984).

Future Directions

The potential uses of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-15-11-16(2)22(17(3)12-15)28-24(30)21-13-19-5-4-10-27-23(19)29(25(21)31)14-18-6-8-20(26)9-7-18/h4-13H,14H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKORTVLVPPPPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-N-mesityl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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